(3-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)(4-methylpiperidino)methanone
Overview
Description
(3-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)(4-methylpiperidino)methanone is an organic compound that features a piperidine ring substituted with a benzoyl group and a sulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)(4-methylpiperidino)methanone typically involves multi-step organic reactions. One common method involves the reaction of 4-methylbenzylsulfonyl chloride with piperidine under basic conditions to form the sulfonylmethylpiperidine intermediate. This intermediate is then reacted with 3-(4-methylphenyl)benzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)(4-methylpiperidino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl and sulfonylmethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
(3-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)(4-methylpiperidino)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)(4-methylpiperidino)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring.
4-methylbenzylsulfonyl chloride: A sulfonyl chloride derivative used in organic synthesis.
3-(4-methylphenyl)benzoyl chloride: A benzoyl chloride derivative used in the synthesis of various compounds.
Uniqueness
(3-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)(4-methylpiperidino)methanone is unique due to its combined structural features of a piperidine ring, benzoyl group, and sulfonylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[3-[(4-methylphenyl)sulfonylmethyl]phenyl]-(4-methylpiperidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-16-6-8-20(9-7-16)26(24,25)15-18-4-3-5-19(14-18)21(23)22-12-10-17(2)11-13-22/h3-9,14,17H,10-13,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBOTFPYYYVGBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC(=C2)CS(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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